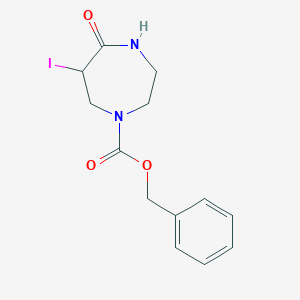
1-Cbz-6-Iodo-5-oxo-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cbz-6-Iodo-5-oxo-1,4-diazepane, also known as 1,4-diazepane-5-one-6-iodo-1-(carbobenzyloxy), is a compound that belongs to the family of diazepanes . It has a molecular formula of C13H15IN2O3 and a molecular weight of 374.18 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for 1-Cbz-6-Iodo-5-oxo-1,4-diazepane is 1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cbz-6-Iodo-5-oxo-1,4-diazepane is a white to yellow solid . It has a molecular weight of 374.18 . The compound is typically stored at room temperature .Scientific Research Applications
1. Catalytic Applications in Oxidation Reactions
The study of molybdenum(VI) dioxo complexes, including those derived from 1,4-diazepane ligands, has provided valuable insights into their function as models for molybdenum oxotransferase enzymes. These complexes have been characterized and found to show significant catalytic activity in oxygen-atom transfer reactions. This underscores the potential of 1,4-diazepane derivatives in catalytic applications, particularly in oxidation processes relevant to enzymatic and industrial reactions (Mayilmurugan et al., 2011).
2. Versatility in Chemical Synthesis
1,4-diazepane derivatives exhibit versatility in chemical synthesis. A method involving microwave-assisted synthesis has been described for the rapid and efficient production of these derivatives. The process highlights the adaptability and potential for high yield in the production of 1,4-diazepane-related compounds, suggesting their broad utility in chemical synthesis (Wlodarczyk et al., 2007).
3. Reactivity Tuning for Epoxidation Reactions
Manganese(III) complexes derived from 1,4-diazepane ligands have been studied for their catalytic role in epoxidation reactions. The research indicates that the Lewis acidity of the Mn(III) center, as influenced by the substituents on the ligands, correlates with the yield and selectivity of the epoxide products. This suggests that 1,4-diazepane derivatives can be effectively used to tune reactivity in chemical reactions, such as epoxidation, which are fundamental in organic synthesis (Sankaralingam & Palaniandavar, 2014).
4. Structural and Conformational Analysis
Research focusing on the crystal structure and molecular conformation of 1,4-diazepane derivatives reveals valuable information about their structural characteristics. These studies provide insights into the stability and conformational dynamics of these compounds, which are crucial for understanding their reactivity and potential applications in various fields, including material science and drug development (Jagadeesan et al., 2012; Jagadeesan et al., 2012).
5. Therapeutic Applications
1,4-diazepane compounds have shown potential as selective CB2 agonists, indicating their possible use in therapeutic applications. Research in this area has been focused on optimizing the metabolic stability of these compounds, making them promising candidates for drug development and other biomedical applications (Riether et al., 2011).
Safety and Hazards
The safety information available indicates that the compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do so (P305+P351+P338) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O3/c14-11-8-16(7-6-15-12(11)17)13(18)19-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIEFQJZZOAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C(=O)N1)I)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-iodo-5-oxo-1,4-diazepane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
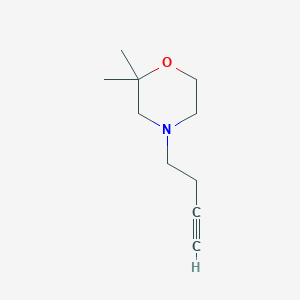
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
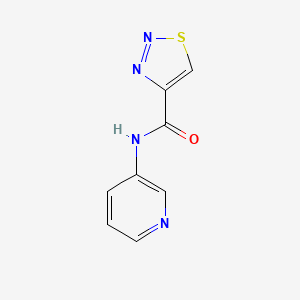

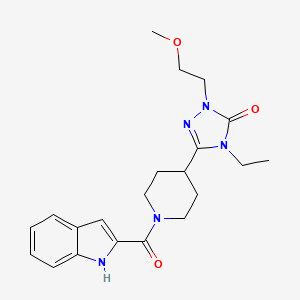
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)
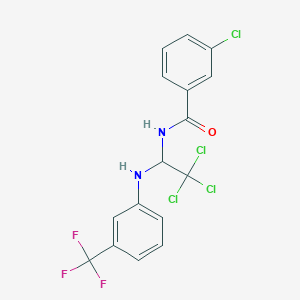
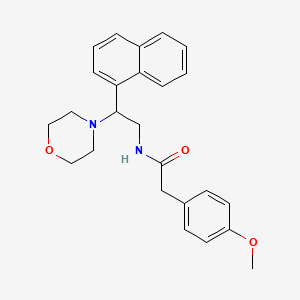

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)